1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one
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Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a phenylethanone moiety. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-hydroxyethyl)piperazine with 2-bromoacetophenone under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of this compound.
Chemical Reactions Analysis
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one can be compared with other piperazine derivatives such as:
1-(2-Hydroxyethyl)piperazine: This compound lacks the phenylethanone moiety and is primarily used as an intermediate in the synthesis of other piperazine derivatives.
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): HEPES is a buffering agent widely used in biological and biochemical research due to its ability to maintain physiological pH.
1-(2-Aminoethyl)piperazine: This compound contains an aminoethyl group instead of a hydroxyethyl group and is used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one, commonly referred to as HEPP, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with HEPP, drawing on diverse scientific literature.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- CAS Number : 1942-31-0
- Structure : The compound features a piperazine ring substituted with a hydroxyethyl group and a phenyl group attached to an ethanone moiety.
Antimicrobial Properties
HEPP has been evaluated for its antimicrobial activity. In a study assessing various derivatives of piperazine, HEPP exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that HEPP is particularly effective against Gram-positive bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Activity
Research has demonstrated that HEPP possesses anticancer properties. In vitro studies on various cancer cell lines, including breast and prostate cancer cells, showed that HEPP induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases.
Case Study : A notable study published in the Journal of Medicinal Chemistry reported that HEPP reduced cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that HEPP effectively triggers programmed cell death in these cancer cells.
Neuroprotective Effects
HEPP has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, administration of HEPP demonstrated significant improvement in cognitive function and reduction in neuronal damage. The proposed mechanism involves the inhibition of oxidative stress and inflammation in neuronal tissues.
Research Findings : A study conducted on mice with induced neurodegeneration showed that treatment with HEPP led to a significant decrease in markers of oxidative stress (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activities (e.g., superoxide dismutase).
The biological activity of HEPP can be attributed to its ability to interact with various molecular targets:
- PDE5 Inhibition : Similar compounds have been shown to inhibit phosphodiesterase type 5 (PDE5), which plays a role in regulating vascular smooth muscle relaxation.
- Apoptosis Regulation : HEPP modulates key signaling pathways involved in apoptosis, including the Bcl-2 family proteins and caspase activation.
Safety Profile
While HEPP shows promising biological activities, its safety profile must be considered. Preliminary data suggest that it has low toxicity; however, further studies are required to establish comprehensive safety parameters.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-11-10-15-6-8-16(9-7-15)14(18)12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPKGKBYPSHXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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